Cas no 954716-39-3 (N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide)

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide structure
954716-39-3 structure
Product Name:N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide
CAS No:954716-39-3
MF:C23H20N4O4S
MW:448.494303703308
CID:6230981
PubChem ID:16917397
Update Time:2025-09-25

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide
    • F2368-0079
    • AKOS024643256
    • N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
    • 954716-39-3
    • N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
    • Inchi: 1S/C23H20N4O4S/c1-27(19-10-6-3-7-11-19)32(29,30)20-14-12-18(13-15-20)22(28)24-23-26-25-21(31-23)16-17-8-4-2-5-9-17/h2-15H,16H2,1H3,(H,24,26,28)
    • InChI Key: UIGAPDHEMHSFLF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NN=C(CC3C=CC=CC=3)O2)=O)=CC=1)(N(C)C1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 448.12052631g/mol
  • Monoisotopic Mass: 448.12052631g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 708
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 114Ų

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide Pricemore >>

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Additional information on N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide

Professional Introduction to N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide (CAS No. 954716-39-3)

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide, identified by its CAS number 954716-39-3, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activities, particularly in the context of drug discovery and therapeutic intervention. The structural complexity of this molecule, featuring a benzamide core linked to a sulfamoyl group and an oxadiazole moiety, makes it a subject of intense interest for medicinal chemists and biochemists.

The 5-benzyl-1,3,4-oxadiazole component of the molecule is a key structural feature that contributes to its unique chemical properties. Oxadiazole rings are known for their stability and ability to engage in various hydrogen bonding interactions, which can be crucial for binding to biological targets. In recent years, oxadiazole derivatives have been extensively studied for their potential applications in the development of novel drugs due to their ability to modulate biological pathways effectively.

The presence of the 4-methyl(phenyl)sulfamoyl group further enhances the pharmacological profile of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide. Sulfamoyl groups are commonly found in pharmaceutical compounds and are known for their role in enhancing binding affinity and selectivity. The methyl substitution on the phenyl ring also contributes to the compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

In the realm of contemporary pharmaceutical research, N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide has been explored for its potential therapeutic applications. Studies have indicated that this compound may exhibit inhibitory effects on various enzymes and receptors involved in inflammatory and metabolic disorders. The oxadiazole moiety, in particular, has been shown to interact with biological targets in a manner that could lead to novel therapeutic strategies.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to gain deeper insights into the interactions between N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide and its biological targets. These studies have highlighted the compound's potential as a lead molecule for further drug development. By leveraging computational methods, scientists can predict the binding affinity and specificity of this compound towards various biological targets, thereby streamlining the drug discovery process.

The synthesis of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of the oxadiazole core followed by functionalization with the benzamide and sulfamoyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity of the final product.

Evaluation of the pharmacological properties of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide has revealed promising results in preclinical studies. These studies have demonstrated its potential as an inhibitor of enzymes involved in inflammation and metabolic pathways. The compound's ability to modulate these pathways makes it a valuable candidate for further investigation in clinical settings.

The future direction of research on N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide includes exploring its mechanism of action in detail and conducting clinical trials to assess its safety and efficacy. Additionally, structural modifications may be employed to enhance its pharmacological properties further. The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design will likely play a pivotal role in optimizing this compound for therapeutic use.

In conclusion, N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide(CAS No. 954716-39-3) represents a significant advancement in pharmaceutical research. Its unique structural features and promising pharmacological properties make it a compelling candidate for further development into a novel therapeutic agent. As research continues to uncover new applications for this compound, it holds great potential for contributing to advancements in medicine and healthcare.

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